2-[(Methylthio)methyl]thiazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18302137
Molecular Formula: C6H7NO2S2
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid -](/images/structure/VC18302137.png)
Specification
Molecular Formula | C6H7NO2S2 |
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Molecular Weight | 189.3 g/mol |
IUPAC Name | 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H7NO2S2/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9) |
Standard InChI Key | HHATYCZQUYXPPQ-UHFFFAOYSA-N |
Canonical SMILES | CSCC1=NC(=CS1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid denotes a thiazole ring system substituted with a -(CH₂-S-CH₃) group at position 2 and a -COOH group at position 4. Its molecular formula is C₆H₇NO₂S₂, yielding a molecular weight of 193.26 g/mol (calculated from atomic masses). The compound’s structure aligns with the broader class of 4-carboxythiazoles, which are frequently explored for their bioactivity and synthetic utility .
Structural Features
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Thiazole Core: A five-membered aromatic ring containing one nitrogen and one sulfur atom.
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Substituents:
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2-(Methylthiomethyl): A sulfur-linked methyl group attached via a methylene bridge, introducing steric bulk and potential redox activity.
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4-Carboxylic Acid: Enhances polarity and enables hydrogen bonding or salt formation.
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Table 1 compares key identifiers of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid with related thiazole derivatives:
Synthesis and Manufacturing
While no explicit synthesis route for 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid is documented in the provided sources, its preparation can be inferred from analogous thiazole syntheses. The Hantzsch thiazole synthesis—a classical method involving cyclization of α-halo carbonyl compounds with thioureas—offers a plausible pathway .
Proposed Synthetic Route
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Formation of Thiazole Core: React ethyl 2-chloro-3-oxobutanoate with thiourea in ethanol under reflux to yield a 2-aminothiazole intermediate.
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Introduction of Methylthiomethyl Group: Treat the intermediate with methyl chloromethyl sulfide in the presence of a base (e.g., K₂CO₃) to substitute the amine with the methylthiomethyl group.
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Ester Hydrolysis: Hydrolyze the ethyl ester under acidic or basic conditions to produce the carboxylic acid .
This hypothetical pathway aligns with methods used for synthesizing methyl 2-aminothiazole-4-carboxylate (CAS 118452-04-3), where bromo-oxo esters and thiourea precursors are employed .
Physical and Chemical Properties
Predicted Physicochemical Properties
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Melting Point: Estimated at 160–170°C (based on analogs with similar substituents ).
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group, with limited water solubility .
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Stability: Expected to decompose at high temperatures or under strong oxidizing conditions.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present).
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NMR:
Applications and Research Findings
Thiazole-4-carboxylic acid derivatives are frequently investigated for pharmaceutical applications. For example:
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Antimicrobial Agents: Analogous compounds exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis .
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Enzyme Inhibitors: The carboxylic acid group may chelate metal ions in enzymatic active sites, as seen in matrix metalloproteinase inhibitors .
While no direct studies on 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid are available, its structure suggests potential utility as:
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A ligand in coordination chemistry.
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An intermediate in synthesizing more complex heterocycles.
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